molecular formula C10H12FN B1408418 4-(3-Fluorocyclobutyl)benzenamine CAS No. 1897552-25-8

4-(3-Fluorocyclobutyl)benzenamine

Cat. No. B1408418
M. Wt: 165.21 g/mol
InChI Key: ZIJQOGGDKIKABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3-Fluorocyclobutyl)benzenamine” is a chemical compound with the molecular formula C10H12FN1. It is used for research purposes and is not intended for human or veterinary use1.



Synthesis Analysis

Unfortunately, specific information about the synthesis of “4-(3-Fluorocyclobutyl)benzenamine” is not readily available from the search results. However, it is offered by several suppliers for research purposes213.



Molecular Structure Analysis

The molecular structure of “4-(3-Fluorocyclobutyl)benzenamine” consists of a benzene ring attached to a 3-fluorocyclobutyl group1. The molecular weight of this compound is 165.21 g/mol1.



Chemical Reactions Analysis

Specific information about the chemical reactions involving “4-(3-Fluorocyclobutyl)benzenamine” is not readily available from the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Fluorocyclobutyl)benzenamine” are not specified in the search results. However, physical properties of a substance can be observed or measured without changing the identity of the substance, such as mass, color, and volume4.


Scientific Research Applications

Fluorophore-Based Materials

  • Field : Materials Science
  • Application : “4-(3-Fluorocyclobutyl)benzenamine” is a type of single-benzene-based fluorophore (SBBF), which has an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . These types of molecules have ushered in a new era in biology and materials science .
  • Method : The development of new SBBF derivatives in fluorophore-related materials science fields involves the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
  • Results : Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design .

Fungal Research

  • Field : Mycology
  • Application : “4-(3-Fluorocyclobutyl)benzenamine” has been used in studies investigating the development, aflatoxin biosynthesis, and virulence of Aspergillus flavus .
  • Method : The compound was applied at a concentration of 100 µL/L to investigate its inhibitory effect on the toxigenicity and virulence of A. flavus .
  • Results : The application of “4-(3-Fluorocyclobutyl)benzenamine” led to significantly decreased aflatoxin accumulation and colonization capacity in maize . The transcriptional profile revealed that 3589 genes show altered mRNA levels in the A. flavus after treatment with benzenamine, including 1890 down-regulated and 1699 up-regulated genes .

Safety And Hazards

Specific safety and hazard information for “4-(3-Fluorocyclobutyl)benzenamine” is not readily available from the search results. It’s important to handle all chemical substances with appropriate safety measures.


Future Directions

The future directions of “4-(3-Fluorocyclobutyl)benzenamine” are not specified in the search results. As a research chemical, its future applications will depend on the findings of ongoing and future scientific studies.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4-(3-fluorocyclobutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c11-9-5-8(6-9)7-1-3-10(12)4-2-7/h1-4,8-9H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJQOGGDKIKABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorocyclobutyl)benzenamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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